molecular formula C18H15ClO3 B5806919 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one

7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one

Cat. No. B5806919
M. Wt: 314.8 g/mol
InChI Key: FGVWRAMFNAKJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as coumarin 151, and it has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to generate reactive oxygen species upon irradiation with light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to be non-toxic to normal cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one in lab experiments include its high purity and yield, its broad spectrum of antimicrobial activity, and its potential as a fluorescent probe and photosensitizer. However, its limitations include its relatively high cost, its potential toxicity upon irradiation with light, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Another direction is to develop new synthetic methods for the compound, which could improve its yield and reduce its cost. Moreover, further studies are needed to fully understand its mechanism of action and to explore its potential as a fluorescent probe and photosensitizer.

Synthesis Methods

The synthesis of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3-chloro-4,8-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and recrystallization. This method has been reported to yield the compound in high purity and yield.

Scientific Research Applications

7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one has been the subject of scientific research due to its potential applications in various fields. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions such as copper and iron. Moreover, it has been studied for its potential as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

3-chloro-4,8-dimethyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-11-14-8-9-15(21-10-13-6-4-3-5-7-13)12(2)17(14)22-18(20)16(11)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVWRAMFNAKJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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